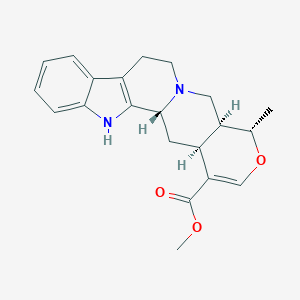

Akuammigin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Akuammigine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying complex natural product synthesis and stereochemistry . In biology and medicine, akuammigine exhibits antimalarial activity and interacts with opioid receptors, making it a potential candidate for developing new analgesics and antimalarial drugs .

Wirkmechanismus

Target of Action

Akuammigine, an indole alkaloid found in the seeds of the akuamma tree (Picralima nitida), primarily targets the mu-opioid receptor (µOR) . The µOR is a type of opioid receptor in the central nervous system that plays a crucial role in pain perception, reward, and addiction .

Mode of Action

Akuammigine acts as a weak agonist of the µOR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Akuammigine binds to the µOR, triggering a response that can lead to effects such as pain relief .

Biochemical Pathways

It is known that the activation of µor can lead to the inhibition of adenylate cyclase, decrease in cyclic adenosine monophosphate (camp) production, and subsequent reduction in neuronal excitability . This can result in analgesic effects, among others .

Pharmacokinetics

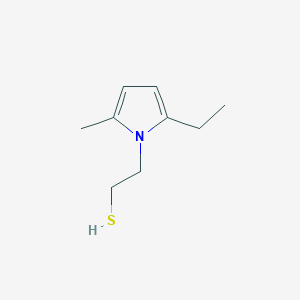

The potency of akuammigine at the µor can be significantly increased through certain chemical modifications . For instance, the introduction of a phenethyl moiety to the N1 position of Akuammigine can result in a 70-fold increase in potency .

Result of Action

Despite being a µOR agonist, Akuammigine produces minimal effects in animal models of antinociception, likely due to its modest potency . Antinociception refers to the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons .

Biochemische Analyse

Biochemical Properties

Akuammigine interacts with α-adrenoceptors, acting as a very weak antagonist . It also shows a preference for mu-opioid binding sites . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Akuammigine has been found to have minimal effects in animal models of antinociception, likely due to its modest potency . It has also been reported to have in vitro antimalarial activity .

Molecular Mechanism

Akuammigine exerts its effects at the molecular level primarily through its interactions with α-adrenoceptors and mu-opioid receptors . It acts as a weak antagonist at these receptors, influencing their activity and potentially altering cellular processes .

Dosage Effects in Animal Models

While Akuammigine is known to interact with mu-opioid receptors, it has been reported to produce minimal effects in animal models of antinociception

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Akuammigin umfasst mehrere Schritte, darunter die Entwicklung der reduktiven unterbrochenen Fischer-Indolisierungsreaktion, um ein gemeinsames pentazyklisches Zwischenprodukt zu erzeugen . Dieses Zwischenprodukt trägt fünf benachbarte Stereozentren und wird unter Verwendung einer Entschützungs-Cyclisierungskaskade zur späten Bildung des Methanochinolizidin-Gerüsts verwendet . Die Totalsynthese von this compound markiert die erste Herstellung von Akuammilin-Alkaloiden, die sowohl einen Methanochinolizidin-Kern als auch vicinale quartäre Zentren enthalten .

Industrielle Produktionsmethoden: Der Großteil der Forschung konzentriert sich auf die Synthese im Labormaßstab für wissenschaftliche Studien .

Chemische Reaktionsanalyse

Arten von Reaktionen: This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Bioaktivität zu verbessern.

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, gehören Reduktionsmittel für die Fischer-Indolisierungsreaktion und Entschützungsmittel für die Cyclisierungskaskade . Spezielle Bedingungen, wie z. B. Temperatur und Lösungsmittelwahl, sind entscheidend, um die gewünschte Stereochemie und Ausbeute zu erreichen .

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen mit this compound gebildet werden, gehören verschiedene Akuammilin-Alkaloide, wie z. B. Strictamin und Cathafolin . Diese Produkte sind wertvoll für die Untersuchung der Struktur-Aktivitäts-Beziehungen von Indol-Alkaloiden .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie dient es als Modellverbindung für die Untersuchung der komplexen Synthese und Stereochemie natürlicher Produkte . In der Biologie und Medizin zeigt this compound antimalarielle Aktivität und interagiert mit Opioid-Rezeptoren, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Analgetika und Antimalariamittel macht .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Interaktion mit Opioid-Rezeptoren aus . Es zeigt eine Präferenz für Mu-Opioid-Bindungsstellen mit Ki-Werten von 0,6, 2,4 und 8,6 Mikromol an Mu-, Delta- und Kappa-Opioid-Bindungsstellen . Diese Interaktion führt zu seinen antinozizeptiven und analgetischen Eigenschaften. Zusätzlich antagonisiert this compound kompetitiv die Wirkung von Noradrenalin auf postsynaptische Alpha-Adrenozeptoren und ergibt pA2-Werte von 4,68 . Dieser duale Wirkmechanismus unterstreicht sein Potenzial als multifunktionelle bioaktive Verbindung.

Analyse Chemischer Reaktionen

Types of Reactions: Akuammigine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of akuammigine include reducing agents for the Fischer indolization reaction and deprotecting agents for the cyclization cascade . Specific conditions, such as temperature and solvent choice, are crucial for achieving the desired stereochemistry and yield .

Major Products Formed: The major products formed from the reactions involving akuammigine include various akuammiline alkaloids, such as strictamine and cathafoline . These products are valuable for studying the structure-activity relationships of indole alkaloids .

Vergleich Mit ähnlichen Verbindungen

Akuammigin ist strukturell verwandt mit anderen Indol-Alkaloiden, wie z. B. Akuammin, Pseudo-Akuammigin und Akuammicin . Diese Verbindungen teilen ähnliche bioaktive Eigenschaften, einschließlich Interaktionen mit Opioid-Rezeptoren und antimalarieller Aktivität . Der einzigartige Methanochinolizidin-Kern von this compound und seine spezifische Stereochemie unterscheiden es von diesen verwandten Verbindungen . Diese Einzigartigkeit macht this compound zu einem wertvollen Ziel für synthetische Chemiker und zu einem vielversprechenden Kandidaten für weitere pharmakologische Studien.

Eigenschaften

IUPAC Name |

methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-BMYCAMMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318228 | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-17-1 | |

| Record name | Akuammigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Akuammigine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AKUAMMIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E21YYE0UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

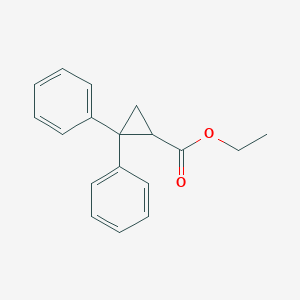

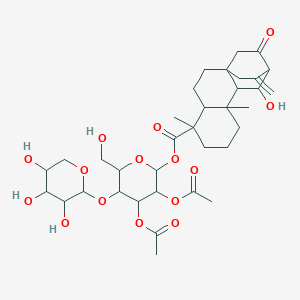

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

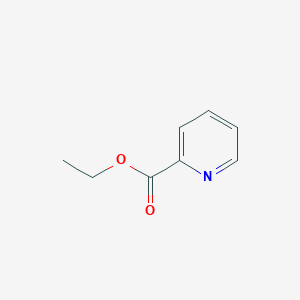

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)